1-Benzofuran-2-yl(phenyl)methanone
Overview
Description
“1-Benzofuran-2-yl(phenyl)methanone” is a benzofuran derivative . It has been shown to have significant cytotoxicity and anticancer activity, as well as radical scavenging activities .
Synthesis Analysis
Benzofuran derivatives, such as “1-Benzofuran-2-yl(phenyl)methanone”, have been synthesized through various methods . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Molecular Structure Analysis
The molecular structure of “1-Benzofuran-2-yl(phenyl)methanone” is represented by the empirical formula C15H10O2 . The SMILES string representation is O=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3O2
.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Benzofuran-2-yl(phenyl)methanone” include its molecular weight of 222.24 and its solid form . The InChI key is DZRJNLPOTUVETG-UHFFFAOYSA-N
.
Scientific Research Applications
Anticancer Activity
- Summary of Application : Benzofuran derivatives have shown significant anticancer activities. For example, some substituted benzofurans have dramatic anticancer activities .
- Methods of Application : The anticancer activity of these compounds is evaluated by testing their cell growth inhibitory effects on different types of cancer cells .
- Results or Outcomes : Compound 36, a benzofuran derivative, was found to have significant cell growth inhibitory effects. The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .
Antimicrobial Activity
- Summary of Application : Benzofuran derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
- Methods of Application : The antimicrobial activity of these compounds is evaluated by testing their effects on various microbes .
- Results or Outcomes : The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Antiviral Activity
- Summary of Application : Benzofuran compounds have shown strong antiviral activities. For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Methods of Application : The antiviral activity of these compounds is evaluated by testing their effects on various viruses .
- Results or Outcomes : The specific results or outcomes of these studies are not mentioned in the source. However, the source suggests that benzofuran compounds have potential as antiviral agents .
Treatment of Skin Diseases
- Summary of Application : Benzofuran containing structures have been found among naturally occurring furocoumarins, such as psoralen and methoxalen isolated from the seed of Ammi majus L. These compounds have been used for the treatment of psoriasis and other dermal diseases .
- Methods of Application : These compounds are typically applied topically to the affected areas .
- Results or Outcomes : The specific results or outcomes of these treatments are not mentioned in the source. However, the source suggests that benzofuran compounds have potential as treatments for skin diseases .
Antioxidant Activity
- Summary of Application : Benzofuran compounds have shown strong antioxidant activities. These compounds can neutralize free radicals, which are harmful to our bodies and can lead to various diseases .
- Methods of Application : The antioxidant activity of these compounds is evaluated by testing their ability to scavenge free radicals .
- Results or Outcomes : The specific results or outcomes of these studies are not mentioned in the source. However, the source suggests that benzofuran compounds have potential as antioxidants .
Anti-inflammatory Activity
- Summary of Application : Benzofuran derivatives have been found to exhibit anti-inflammatory activities. These compounds can inhibit the production of pro-inflammatory cytokines, which play a key role in the inflammatory response .
- Methods of Application : The anti-inflammatory activity of these compounds is evaluated by testing their effects on various inflammatory models .
- Results or Outcomes : The specific results or outcomes of these studies are not mentioned in the source. However, the source suggests that benzofuran compounds have potential as anti-inflammatory agents .
Future Directions
Benzofuran and its derivatives, including “1-Benzofuran-2-yl(phenyl)methanone”, have attracted considerable attention in the field of drug discovery due to their wide array of biological activities . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests promising future directions for the research and development of benzofuran-based compounds.
properties
IUPAC Name |
1-benzofuran-2-yl(phenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRJNLPOTUVETG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211802 | |
Record name | Methanone, 2-benzofuranylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-2-yl(phenyl)methanone | |
CAS RN |
6272-40-8 | |
Record name | 2-Benzoylbenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6272-40-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanone, 2-benzofuranylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BENZOYLBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1OLK6F7UX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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